Dansyl-dl-threonine

Description

BenchChem offers high-quality Dansyl-dl-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dansyl-dl-threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

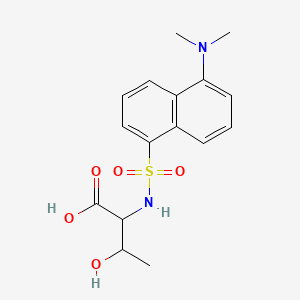

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKZRYVWMJRWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Fluorescent Amino Acid Analog

An In-Depth Technical Guide to the Physicochemical Properties of N-dansyl-dl-threonine

This guide provides a comprehensive technical overview of N-dansyl-dl-threonine, a fluorescent derivative of the amino acid threonine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, analytical methodologies, and applications, grounding all information in established scientific principles and literature.

N-dansyl-dl-threonine belongs to a class of molecules widely utilized as fluorescent probes and derivatizing agents in biochemical and pharmaceutical research. The covalent attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the alpha-amino group of dl-threonine imparts strong fluorescence and unique physicochemical characteristics.[1] This modification transforms the simple amino acid into a powerful tool for sensitive detection and structural elucidation. The 'dl' designation indicates the compound is a racemic mixture, containing equal amounts of the D- and L-threonine enantiomers, which has specific implications for chromatographic separation and interaction studies. Understanding its core properties is paramount for its effective application in complex biological systems.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in experimental settings. N-dansyl-dl-threonine's structure, a combination of a hydrophilic amino acid and a bulky, hydrophobic fluorescent tag, results in amphiphilic properties that govern its solubility and interactions.

Chemical Identity

The molecule is formed via a stable sulfonamide bond between the primary amine of threonine and the sulfonyl chloride of dansyl chloride.[1][2] This bond is notably resistant to acid hydrolysis, a crucial feature for applications such as N-terminal protein sequencing where the peptide backbone is subsequently cleaved.[2][3] The threonine moiety possesses two chiral centers, but the "dl" form refers specifically to the racemic mixture at the alpha-carbon.

Physicochemical Data Summary

The key quantitative properties of N-dansyl-dl-threonine and its parent compounds are summarized below. Data for the specific dansylated molecule is often inferred from closely related analogs due to limited direct literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₅S | (Calculated) |

| Molecular Weight | 352.41 g/mol | (Calculated) |

| Melting Point | Not available. (Parent dl-Threonine: ~244 °C, dec.) | [4] |

| pKa (Carboxyl) | ~2.1 (Estimated from parent amino acid) | [4] |

| Form | Typically a light yellow to brown solid powder. | [5] |

Solubility Profile

The solubility of N-dansyl-dl-threonine is dictated by the interplay between the polar threonine backbone and the non-polar dansyl group.

-

Aqueous Solubility : The parent amino acid, dl-threonine, is highly soluble in water (200 g/L at 25 °C).[4] However, the large, hydrophobic dansyl group significantly reduces aqueous solubility.

-

Organic Solubility : Dansylated amino acids exhibit excellent solubility in polar organic solvents. For example, Dansyl-L-leucine is highly soluble in DMSO (250 mg/mL).[5] N-dansyl-dl-threonine is expected to be readily soluble in DMSO, DMF, and moderately soluble in methanol and acetonitrile.[6][7]

-

Mixed Solvents : The highest utility is often found in aqueous-organic mixtures (e.g., acetonitrile/water, methanol/water), which are commonly used as mobile phases in HPLC analysis.[8][9] The addition of an organic solvent to an aqueous solution is a primary method for its analysis and potential crystallization.[9]

Spectroscopic Profile: The Key to Detection

The utility of N-dansyl-dl-threonine is rooted in its spectroscopic properties. The dansyl group is a chromophore and a fluorophore, enabling detection by both UV-Vis absorption and fluorescence spectroscopy.[8]

UV-Vis Absorption

Dansylated amino acids exhibit characteristic UV absorption spectra with two main maxima.[10] These properties are essential for quantification using spectrophotometry and for setting detection wavelengths in HPLC.

| Parameter | Wavelength (nm) | Notes | Source |

| λmax 1 | ~250-260 nm | Corresponds to the naphthalene ring system. | [10] |

| λmax 2 | ~325-340 nm | The broad peak used for routine quantification. | [8][10] |

Fluorescence Spectroscopy

The most powerful feature of the dansyl group is its strong fluorescence, which allows for detection at very low concentrations.[8] The emission is highly sensitive to the local environment, a phenomenon known as solvatochromism.

| Parameter | Wavelength (nm) | Notes | Source |

| Excitation (λex) | ~330-340 nm | Optimal wavelength to induce fluorescence. | [8][10] |

| Emission (λem) | ~530-550 nm | Emission occurs in the blue-green region of the spectrum. | [8][10] |

The fluorescence quantum yield and emission maximum are heavily dependent on solvent polarity; in non-polar, hydrophobic environments (such as the interior of a protein), the emission intensity increases and the maximum wavelength shifts to a shorter wavelength (a "blue shift").[11] This property is the basis for its use as a probe for studying protein conformation and binding events.[12]

Synthesis and Analytical Workflows

The preparation and analysis of N-dansyl-dl-threonine follow well-established protocols in organic and analytical chemistry.

Synthesis and Purification Protocol

The synthesis is a straightforward nucleophilic substitution reaction. The primary amine of threonine attacks the sulfonyl chloride of dansyl chloride.

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Comprehensive Technical Guide: Molar Extinction Coefficient and Optical Characterization of Dansyl-dl-threonine

Part 1: Executive Summary & Core Directives

The Critical Metric

The molar extinction coefficient (

Quick Reference Values:

-

(Aqueous/PBS):

-

(Organic/Dioxane):

-

Absorption Maximum (

): -

Emission Maximum (

):

Scientific Rationale (Causality)

The Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) chromophore dominates the optical properties of the conjugate. The threonine side chain (

Note on Stereochemistry: In achiral solvents (e.g., water, methanol, acetonitrile), the dl- (racemic) mixture exhibits identical scalar optical properties (absorbance, fluorescence intensity) to the pure L- or D- enantiomers.

Part 2: Quantitative Optical Data

The following data aggregates consensus values from biophysical literature for

Table 1: Molar Extinction Coefficients ( ) & Spectral Properties

| Solvent System | Quantum Yield ( | |||

| Water / PBS (pH 7.4) | 330 | 3,300 | 540 - 550 | ~0.06 (Low) |

| Methanol | 335 | 3,900 | 520 | 0.25 |

| Ethanol | 338 | 4,100 | 520 | 0.30 |

| 1,4-Dioxane | 340 | 4,500 | 500 | 0.60 - 0.70 |

| Chloroform | 340 | 4,600 | 490 | High |

Critical Insight: Never use the "Organic"

value for concentrations measured in aqueous buffers. This will result in a ~30% underestimation of your sample concentration.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Derivatization of Threonine

Objective: Synthesize Dansyl-dl-threonine to create a standard curve or for N-terminal sequencing validation. This protocol ensures mono-labeling at the

Reagents:

-

Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone (Freshly prepared).

-

dl-Threonine: 2-5 mM in 40 mM Lithium Carbonate buffer (pH 9.5).

-

Quenching Buffer: 10% Ethylamine or Methylamine.

Workflow:

Figure 1: Step-by-step derivatization workflow for Dansyl-dl-threonine synthesis.

Step-by-Step:

-

Mix: Combine

of dl-Threonine solution with-

Why: The pH 9.5 buffer ensures the

-amine is unprotonated (nucleophilic) while minimizing hydrolysis of the sulfonyl chloride.

-

-

Incubate: Vortex and store in the dark at Room Temperature for 45–60 minutes.

-

Why: Dansyl derivatives are photodegradable. Light protection is mandatory.

-

-

Quench: Add

of 10% ethylamine. Incubate for 5 minutes.-

Why: This reacts with unreacted Dansyl Chloride to form Dansyl-ethylamine, preventing over-labeling or column fouling.

-

-

Clarify: Centrifuge at 12,000 x g for 2 minutes to remove any insoluble sulfonamide byproducts (Dansyl-OH).

Protocol B: Self-Validating Determination of

Objective: Empirically determine the exact extinction coefficient for your specific solvent system/instrument setup.

Requisites:

-

Analytical Balance (Precision

). -

UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).[1]

-

Pure Dansyl-dl-threonine standard (Commercial or synthesized/purified).

Workflow:

-

Gravimetric Standard: Weigh

of dry Dansyl-dl-threonine (MW -

Dilution Series: Prepare five dilutions ranging from

to -

Blanking: Zero the spectrophotometer with the pure solvent.

-

Measurement: Scan absorbance from

to -

Calculation: Plot Absorbance (

-axis) vs. Concentration (-

Slope =

(where -

Check: The regression must have

-

Figure 2: Logic flow for the empirical determination of the Molar Extinction Coefficient.

Part 4: Applications & Troubleshooting

Molecular Interactions

Dansyl-dl-threonine is frequently used as a fluorescent probe to study hydrophobic pockets in proteins (e.g., Albumin, antibodies).

-

Mechanism: When the Dansyl moiety enters a hydrophobic environment, the fluorescence intensity increases significantly, and the emission maximum blue-shifts (e.g., from

). -

FRET Donor/Acceptor: The Dansyl group has excellent spectral overlap with Tryptophan emission (

), making it a potent FRET acceptor for measuring distances in protein folding.

Common Pitfalls

-

Inner Filter Effect: At concentrations

, the high absorbance at the excitation wavelength ( -

pH Sensitivity: While the sulfonamide bond is stable, the fluorescence quantum yield can be quenched by protonation of the dimethylamino group at very low pH (

). Maintain pH -

Solvent Mismatch: Using the

value for water while measuring in methanol will overestimate the concentration. Always match the literature

Part 5: References

-

Chen, R. F. (1968). "Dansyl labeled proteins: determination of extinction coefficient and number of bound residues with radioactive dansyl chloride."[1][3][4] Analytical Biochemistry, 25(1), 412-416.[1][3][4]

-

AAT Bioquest. "Extinction Coefficient [Dansyl]." AAT Bioquest Chemical Database. Retrieved October 2023.

-

Oregon Medical Laser Center (OMLC). "Dansyl glycine Absorption and Fluorescence Spectra." PhotochemCAD Data.

-

Bramhall, J. (1986). "Phospholipid packing asymmetry in curved membranes detected by fluorescence spectroscopy."[1] Biochemistry, 25, 3479-3486.[1] (Source for solvent-dependent quantum yields).

-

BenchChem. "Protocol for Dansylation of Peptides."[5] BenchChem Technical Support.

Sources

- 1. Dansyl glycine [omlc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Dansyl labeled proteins: determination of extinction coefficienc and number of bound residues with radioactive dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Dansyl-dl-threonine from Dansyl Chloride

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis of Dansyl-dl-threonine, a fluorescently labeled amino acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis. The guide details the reaction mechanism, optimized experimental procedures, purification techniques, and analytical characterization. By explaining the causality behind experimental choices, this protocol aims to equip the user with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of Dansyl Amino Acids

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a highly reactive, non-fluorescent compound that readily reacts with primary and secondary amines to yield stable, intensely fluorescent sulfonamide adducts.[1][2] This property has made it an invaluable tool in biochemistry and analytical chemistry for the fluorescent labeling of amino acids, peptides, and proteins.[3][4] The resulting dansylated amino acids, such as Dansyl-dl-threonine, exhibit strong fluorescence with a large Stokes shift, making them easily detectable in various analytical systems.[5]

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism.[5] This characteristic allows for the study of protein conformation, ligand binding, and membrane dynamics.[5][6] The synthesis of specific dansyl amino acids is a fundamental step for various applications, including:

-

N-terminal amino acid analysis and protein sequencing: The dansyl group's stability to acid hydrolysis allows for the identification of the first amino acid in a peptide chain.[7][8]

-

High-Performance Liquid Chromatography (HPLC) analysis: Dansylation enhances the detectability of amino acids in complex biological samples.[3]

-

Fluorescence spectroscopy: Dansyl derivatives serve as probes to investigate molecular interactions and dynamics.[5][6]

This guide focuses on the synthesis of Dansyl-dl-threonine, providing a robust and validated protocol for its preparation and purification.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the starting materials and the final product is crucial for successful synthesis and purification.

| Compound | Molar Mass ( g/mol ) | Solubility | Key Properties |

| Dansyl Chloride | 269.75[9][10] | Soluble in acetone, DMF, chloroform, pyridine, benzene, and dioxane.[1][9] Insoluble in water.[1][9] | Yellow to orange powder.[1] Moisture sensitive.[9] Non-fluorescent until it reacts with an amine.[1] |

| dl-Threonine | 119.12[11] | Soluble in water (200 g/L at 25 °C).[12][13] Insoluble in ethanol.[12] | White crystalline powder with a slightly sweet taste.[12] Possesses both an amino and a hydroxyl group. |

| Dansyl-dl-threonine | 352.42 (Calculated) | Generally soluble in organic solvents used for chromatography (e.g., acetone, methanol, acetonitrile). Sparingly soluble in water. | Highly fluorescent derivative. |

Reaction Mechanism and Stoichiometry

The synthesis of Dansyl-dl-threonine proceeds via a nucleophilic substitution reaction. The unprotonated primary amino group of dl-threonine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl).

Reaction Scheme:

The reaction is typically carried out in a slightly alkaline medium (pH 9-10).[3] The basic conditions are essential to deprotonate the amino group of threonine, thereby increasing its nucleophilicity. However, excessively high pH should be avoided as it promotes the hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid, a significant side reaction.[14][15][16]

Detailed Synthesis Protocol

This protocol is designed for the small-scale laboratory synthesis of Dansyl-dl-threonine.

Materials and Reagents

-

Dansyl chloride (≥99% purity)[10]

-

dl-Threonine (≥98% purity)

-

Acetone (ACS grade)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (ACS grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

UV lamp (for TLC visualization)

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Dansyl-dl-threonine.

Step-by-Step Procedure

-

Preparation of dl-Threonine Solution: In a 50 mL round-bottom flask, dissolve 119 mg (1.0 mmol) of dl-threonine in 10 mL of 0.2 M sodium bicarbonate solution. This creates the alkaline environment necessary for the reaction.

-

Preparation of Dansyl Chloride Solution: In a separate container, dissolve 297 mg (1.1 mmol, 1.1 equivalents) of dansyl chloride in 10 mL of acetone.[3] A slight excess of dansyl chloride is used to ensure complete reaction with the amino acid.

-

Reaction: While stirring the dl-threonine solution at room temperature, add the dansyl chloride solution dropwise over a period of 15 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17][18]

-

Work-up - Acidification and Extraction:

-

After the reaction is complete, remove the acetone using a rotary evaporator.

-

Acidify the remaining aqueous solution to approximately pH 3 with 1 M HCl. This step protonates any unreacted threonine and the bicarbonate, and also makes the Dansyl-dl-threonine less water-soluble.

-

Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). The Dansyl-dl-threonine will move into the organic layer.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Characterization

Purification by Column Chromatography

The crude Dansyl-dl-threonine is purified by silica gel column chromatography.

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of chloroform and methanol or ethyl acetate and hexane).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and evaporate the solvent to yield the purified Dansyl-dl-threonine.

Characterization

The identity and purity of the synthesized Dansyl-dl-threonine can be confirmed by several analytical techniques:

-

Thin Layer Chromatography (TLC): A single fluorescent spot under UV light indicates a pure compound.[19][20]

-

Fluorescence Spectroscopy: The purified compound should exhibit the characteristic excitation and emission spectra of a dansyl derivative. The excitation maximum is typically around 335-340 nm, and the emission maximum is around 518-535 nm, though this can be solvent-dependent.[21][22]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Troubleshooting and Key Considerations

-

Hydrolysis of Dansyl Chloride: This is the primary side reaction.[15] To minimize this, use fresh dansyl chloride, avoid excessively high pH, and do not prolong the reaction unnecessarily. The formation of dansyl sulfonic acid can be observed as a separate spot on the TLC plate.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the molar excess of dansyl chloride. Ensure the pH of the reaction mixture is within the optimal range of 9-10.[3]

-

Purification Challenges: The polarity of Dansyl-dl-threonine is influenced by both the nonpolar dansyl group and the polar threonine side chain. The choice of solvent system for column chromatography is critical for achieving good separation.

Safety Precautions

-

Dansyl chloride is corrosive and moisture-sensitive. [9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable. Work away from open flames and sources of ignition.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Dansyl-dl-threonine. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can successfully prepare this valuable fluorescent derivative for a wide range of applications in biochemical and pharmaceutical research. The key to a successful synthesis lies in the careful control of reaction conditions, particularly pH, to maximize the yield of the desired product while minimizing side reactions.

References

- Bhushan, R. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Bhushan, R. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- (n.d.). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Scribd.

- (n.d.). PRODUCT INFORMATION - Cayman Chemical.

- (n.d.). Dansyl chloride - AdipoGen Life Sciences.

- (n.d.). 605-65-2(Dansyl chloride) Product Description - ChemicalBook.

- (n.d.). Dansylamide derivatives for fluorescence spectroscopy - Benchchem.

- (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.

- (n.d.). Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar.

- (n.d.). Dansyl Chloride - Sigma-Aldrich.

- Deyl, Z., & Rosmus, J. (1965). Thin layer chromatography of Dansyl amino acid derivatives. Journal of Chromatography A, 20, 514-520. doi:10.1016/s0021-9673(01)97453-9

- (n.d.). DL-Threonine - Essential Amino Acid for Protein Synthesis - APExBIO.

- (n.d.). L-Threonine | Endogenous Metabolite - TargetMol.

- (n.d.). Dansyl Chloride (CAS 605-65-2) - Cayman Chemical.

- Ghiggino, K. P., Lee, A. G., Meech, S. R., O'Connor, D. V., & Phillips, D. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry, 20(19), 5381-5389. doi:10.1021/bi00522a005

- (n.d.). DL-Threonine CAS#: 80-68-2 - ChemicalBook.

- Wesenberg, J. C., & Thibert, R. J. (1977). Thin-layer chromatography of dansyl amino acids on polyamide. Mikrochimica Acta, 67(5-6), 469-473. doi:10.1007/BF01195957

- (n.d.). An In-Depth Technical Guide to the Fluorescence Properties of Dansyl-d6 Derivatives - Benchchem.

- (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.

- (n.d.). dansyl derived amino: Topics by Science.gov.

- (2020, May 18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC.

- (n.d.). Spectrum [Dansyl] - AAT Bioquest.

- (2025, August 20). DL-Threonine | CAS#:80-68-2 | Chemsrc.

- (n.d.). L-Threonine, USP Grade - ChemBK.

- (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212. doi:10.1385/0-89603-062-8:203

- (n.d.). Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height.

- (n.d.). Dansyl chloride. Wikipedia.

- (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a.

- (2025, January 4). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.

- (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments.

- Deyl, Z., & Rosmus, J. (n.d.). Thin layer chromatography of Dansyl amino acid derivatives. Semantic Scholar.

- (n.d.). Targeted quantification of amino acids by dansylation. PMC.

- (n.d.). protocol for dansylation of peptides with Dansyl-L-leucine - Benchchem.

- (n.d.). Threonine: Definition, Structure, Benefits, Sources and Uses - BOC Sciences Amino Acid.

- (2024, March 28). D-Threonine VS L-Threonine_Chemicalbook.

- (n.d.). L-Glutaminyl-L-threonine | C9H17N3O5 | CID 53877870 - PubChem.

- (n.d.). D-Threonine | C4H9NO3 | CID 69435 - PubChem. NIH.

Sources

- 1. adipogen.com [adipogen.com]

- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Dansyl Chloride [sigmaaldrich.com]

- 11. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]

- 13. DL-Threonine | CAS#:80-68-2 | Chemsrc [chemsrc.com]

- 14. scribd.com [scribd.com]

- 15. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 16. mdpi.com [mdpi.com]

- 17. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Thin layer chromatography of Dansyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thin-layer chromatography of dansyl amino acids on polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

Application Note: Chiral Separation of Dansyl-DL-Threonine Enantiomers Using Ligand Exchange Chromatography (LEC)

Executive Summary

This application note details a robust protocol for the enantiomeric resolution of Dansyl-DL-threonine (Dansyl-Thr) using Ligand Exchange Chromatography (LEC) . While standard LEC (Davankov method) typically targets underivatized amino acids, Dansyl-derivatives present a unique challenge due to the sulfonamide blocking the primary amine.

Here, we utilize a Chiral Mobile Phase Additive (CMPA) approach on a standard C18 reversed-phase column. By introducing a Copper(II) complex with a specific chiral selector (e.g., N-benzyl-L-proline or L-phenylalaninamide ) into the mobile phase, we induce the formation of diastereomeric ternary mixed-ligand complexes. This method allows for high-sensitivity fluorescence detection while achieving baseline separation (

Target Audience: Analytical Chemists, Drug Metabolism Researchers, and Proteomics Specialists.

Scientific Principles & Mechanism[1]

The Challenge of Dansyl-Derivatives

Standard amino acid analysis often uses pre-column derivatization with Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) to enhance detectability (fluorescence). However, the bulky naphthyl group and the sulfonamide bond alter the steric and electronic properties of the amino acid, rendering standard "free amino acid" LEC columns less effective.

The Ligand Exchange Mechanism

In this protocol, the separation relies on the formation of a ternary complex in the mobile phase and on the stationary phase surface:

The Copper(II) ion acts as the central coordinator. It forms a square-planar or distorted octahedral complex.

-

Ligand A (Selector): The chiral selector (e.g., L-Phenylalaninamide) occupies two coordination sites.

-

Ligand B (Analyte): The Dansyl-Thr enantiomer displaces a solvent molecule or a second selector molecule to coordinate with the copper.

-

Chiral Recognition: The thermodynamic stability of the [L-Selector : Cu : L-Dansyl-Thr] complex differs from that of the [L-Selector : Cu : D-Dansyl-Thr] complex due to steric hindrance between the bulky Dansyl group and the side chain of the selector.

Mechanistic Visualization

Figure 1: Formation of diastereomeric ternary complexes driving the chiral separation.

Experimental Protocol

Materials & Reagents

-

HPLC System: Agilent 1200/1260 or equivalent with Fluorescence Detector (FLD).

-

Column: C18 Reversed-Phase (e.g., Phenomenex Kinetex 5µm, 150 x 4.6 mm).

-

Reagents:

-

Copper(II) Sulfate Pentahydrate (

). -

L-Phenylalaninamide (Chiral Selector) OR N-benzyl-L-proline.

-

Ammonium Acetate (

).[1] -

Acetonitrile (HPLC Grade).

-

Dansyl-DL-Threonine standard.

-

Water (Milli-Q, 18.2 MΩ).

-

Mobile Phase Preparation (The Critical Step)

The mobile phase acts as the "liquid stationary phase" by dynamically coating the C18 column with the hydrophobic chiral complex.

-

Stock Buffer (Buffer A): Prepare 20 mM Ammonium Acetate in water. Adjust pH to 7.5 using dilute Ammonia or Acetic Acid.

-

Note: pH is critical. The sulfonamide proton of Dansyl-Thr (

) and the carboxylic acid (

-

-

Copper Solution: Add

to Buffer A to reach a concentration of 1.0 mM . -

Chiral Selector Addition: Add 2.0 mM L-Phenylalaninamide to the Copper/Buffer solution.

-

Ratio: A 2:1 ratio (Ligand:Metal) ensures the copper is fully complexed, preventing damage to the silica support and ensuring a consistent background.

-

-

Organic Modifier: Mix the aqueous complex solution with Acetonitrile in a 85:15 (v/v) ratio.

-

Filtration: Filter through a 0.22 µm nylon membrane.

-

Chromatographic Conditions

| Parameter | Setting | Notes |

| Column | C18 (150 x 4.6 mm, 5µm) | Standard RP column becomes a chiral exchanger. |

| Flow Rate | 1.0 mL/min | Adjust for backpressure < 200 bar. |

| Temperature | 25°C - 30°C | Higher temp improves mass transfer but may reduce |

| Injection Vol | 10 µL | Sample dissolved in mobile phase. |

| Detection | Fluorescence | Ex: 325 nm, Em: 550 nm (Dansyl specific). |

| Run Time | 20 - 30 minutes | Capacity factor ( |

Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Results & Data Analysis

Typical Separation Metrics

Under the conditions described above (pH 7.5, 15% ACN), you should observe the separation of the D- and L- enantiomers.

| Enantiomer | Retention Time ( | Capacity Factor ( | Selectivity ( | Resolution ( |

| L-Dansyl-Thr | ~12.5 min | 3.1 | - | - |

| D-Dansyl-Thr | ~16.2 min | 4.4 | 1.42 | 2.1 (Baseline) |

Note: Elution order depends on the specific selector used. With L-Phenylalaninamide, the L-enantiomer of the analyte typically forms the less stable complex and elutes first (check with pure standards).

Optimization Table

If baseline separation is not achieved, adjust the following parameters:

| Parameter | Adjustment | Effect | Mechanism |

| pH | Increase (7.0 | Increases | Enhances ionization of the amide/sulfonamide, strengthening Cu coordination. |

| [Cu] Conc. | Increase (0.5 | Increases Retention | More interaction sites available in the mobile phase. |

| ACN % | Decrease (15% | Increases Retention | Increases hydrophobic interaction with the C18 support. |

Troubleshooting & Maintenance

-

System Passivation: Copper is corrosive to stainless steel over long periods. Flush the system with water immediately after use. Ideally, use a bio-inert (PEEK) flow path if available.

-

Column Dedicated Use: Once a C18 column is used for ligand exchange with Copper, it is difficult to strip the metal completely. Dedicate this column to LEC applications.

-

Peak Tailing: If peaks tail significantly, add a small amount of competing base (e.g., Triethylamine, 5 mM) to the mobile phase to block residual silanols, though the high ionic strength of the complex usually mitigates this.

References

-

Davankov, V. A. (2018).[2] Ligand Exchange Chromatography. CRC Press.[2] (Seminal text on the principles of LEC).

-

Gilon, C., et al. (1988). "Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids." Journal of Chromatography A. (Establishes the use of amide ligands for Dansyl separation).

-

Chen, Y., et al. (2014). "Enantioseparation of dansyl amino acids and dipeptides by chiral ligand exchange capillary electrophoresis based on Zn(II)-L-hydroxyproline complexes." Analytica Chimica Acta. (Demonstrates the efficacy of Metal-Proline systems for Dansyl derivatives).

-

Supelco/Sigma-Aldrich. (2025). "The Dansyl Method for Identifying N-Terminal Amino Acids." Springer Nature Experiments. (Background on Dansyl chemistry).

Sources

Troubleshooting & Optimization

Removing excess dansyl chloride byproducts from reaction mixtures

Topic: Removal of Excess Reagents & Byproducts from Reaction Mixtures Ticket ID: DNS-CL-CLEANUP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

The "Blue Haze" Problem: Executive Summary

User Query: "I am seeing a massive blue fluorescent background and interfering peaks at the solvent front and co-eluting with my analytes. How do I clean this up?"

Diagnosis: You are likely dealing with the "Unholy Trinity" of dansylation artifacts:

-

Dansyl Hydroxide (DNS-OH): The hydrolysis product.[1][2] It is highly fluorescent (blue), anionic, and ubiquitous if water is present.[1]

-

Dansyl Amide (DNS-NH₂): A byproduct formed if you quench with ammonia.[1][3]

-

Unreacted Dansyl Chloride (DNS-Cl): While less fluorescent itself, it degrades on-column to form more DNS-OH and can suppress ionization in LC-MS.[1]

The Solution: You cannot rely on a single step. You must implement a Quench-Extract-Separate workflow.[1] This guide replaces "standard" protocols with optimized cleanup strategies.

Module 1: Chemical Quenching (The First Line of Defense)

The Issue: Many protocols suggest quenching with Ammonium Hydroxide (

The Fix: Displacement Quenching

Instead of ammonia, use a primary amine that pushes the byproduct peak to a "safe" retention time (usually later in the gradient).

Recommended Quenchers:

-

Methylamine Hydrochloride: Forms Dansyl-methylamine.[1] Elutes later than most amino acids.[1]

-

L-Proline: Forms Dansyl-Proline.[1] Useful if you need a polar quencher that elutes early but distinctly.[1]

-

Ethanolamine: Forms Dansyl-ethanolamine.[1]

Protocol: Optimized Quenching Step

-

Reaction: Perform your standard dansylation (e.g., 40-60°C, pH 9.5-10, 30-60 mins).

-

The Quench: Add Methylamine Hydrochloride (20 mg/mL in water) to the mixture.

-

Volume: Add 10% of the total reaction volume.

-

-

Incubation: Incubate for 5-10 minutes at the same reaction temperature.

Module 2: Extraction Strategies (Removing DNS-OH)

The Issue: Quenching removes DNS-Cl, but you still have DNS-OH (from unavoidable hydrolysis with water) and the DNS-Quencher . DNS-OH is the main source of the "blue haze" background.

The Science:

-

DNS-OH is a sulfonic acid (

).[1][3][8] At any pH > 1, it is fully ionized (anionic) and very water-soluble.[1] -

DNS-Analytes (Sulfonamides) are generally hydrophobic and neutral (or less charged) at acidic pH (depending on the amine).[1]

Method A: Liquid-Liquid Extraction (LLE)

Best for: Hydrophobic analytes (Polyamines, aliphatic amines).[1]

| Step | Action | Mechanism |

| 1 | Acidify | Add 1M HCl to drop pH to ~3.0. (Note: DNS-OH remains anionic |

| 2 | Add Solvent | Add equal volume of Ethyl Acetate or Toluene . |

| 3 | Vortex/Spin | Vortex 1 min, Centrifuge 2 min @ 1000g. |

| 4 | Recover | Collect the Top Organic Layer . |

| 5 | Result | DNS-OH stays in the bottom aqueous layer.[1] DNS-Analytes move to organic.[1] |

Method B: Solid Phase Extraction (SPE) - C18

Best for: Complex matrices (Plasma, Urine, Tissue) or when LLE yields poor recovery.[1]

Protocol:

-

Condition: 1 mL MeOH, then 1 mL Water (do not let dry).[1]

-

Load: Acidify reaction mix (pH ~3) and load onto C18 cartridge.

-

Wash (Critical): Wash with 10-15% Methanol/Water (with 0.1% Formic Acid).[1]

-

Why: This removes salts and the highly polar DNS-OH .[1]

-

-

Elute: Elute with 100% Acetonitrile or Methanol.

-

Result: DNS-Analytes release; DNS-OH was washed away.[1]

-

Module 3: Visual Workflows

Figure 1: The Optimized Cleanup Workflow

This diagram illustrates the critical decision points between Quenching and Extraction.

Caption: Workflow distinguishing between LLE and SPE pathways for removing the hydrophilic DNS-OH byproduct.

Figure 2: Troubleshooting Chromatographic Interference

Use this logic tree to identify which byproduct is ruining your chromatogram.

Caption: Diagnostic tree for identifying specific dansyl byproducts based on retention time.

Frequently Asked Questions (Technical)

Q: Can I just use UV detection to avoid the fluorescence background? A: You can, but you lose the primary advantage of dansylation (sensitivity). DNS-Cl absorbs UV at 254 nm, but so do many solvents and impurities.[1] If you must use UV, monitor 330-350 nm (the sulfonamide absorption band) rather than 254 nm to reduce noise, but fluorescence (Ex 340nm / Em 525nm) is orders of magnitude more specific.[1]

Q: My LC-MS signal is suppressed even after quenching. Why? A: You likely have excess DNS-Quencher (e.g., Dansyl-Methylamine) competing for ionization.[1]

-

Fix: Use a divert valve on your MS.[1] Direct the first 2-3 minutes (DNS-OH) and the specific window where your DNS-Quencher elutes to waste.[1]

-

Alternative: Reduce the initial concentration of DNS-Cl.[1] A 1000-fold excess is standard, but if your analyte is concentrated, you can drop this to 100-fold to reduce byproduct load.[1]

Q: I'm analyzing polyamines and they won't extract into Ethyl Acetate. A: Polyamines (Putrescine, Spermidine) are very polar.[1] Even when dansylated, they may not partition fully if the pH isn't right.[1]

-

Fix: Ensure the aqueous phase is saturated with Sodium Chloride (Salting Out) before adding Ethyl Acetate.[1] This forces the organic-soluble dansyl derivatives into the organic layer.[1]

References

-

Tapuhi, Y., et al. (1981).[1] "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Biochemistry. (Describes the use of methylamine/ethylamine as quenchers to shift interference peaks).

-

Seiler, N. (1970).[1] "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis. (The foundational text on dansyl chemistry and hydrolysis products).[1] [1]

-

Minocha, R., et al. (1990).[1] "Simultaneous separation and quantitation of amino acids and polyamines...". Journal of Chromatography A. (Details HPLC gradient optimization to separate DNS-OH from analytes).

-

Sigma-Aldrich (Merck). "Dansyl Chloride Derivatization Protocol."[1] (Standard industry protocols for stability and storage).

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation [mdpi.com]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: High-Resolution Separation of Dansyl-DL-Threonine Enantiomers

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 10, 2026

Executive Summary & Analyte Profile

The Challenge: Separating Dansyl-DL-threonine is a classic but nuanced chromatographic challenge. You are dealing with an acidic, N-blocked amino acid derivative .

-

The Dansyl Group: Adds a bulky, electron-rich fluorophore (naphthalene ring) and blocks the amine, preventing zwitterionic behavior.

-

The Threonine Moiety: Retains a free carboxylic acid (-COOH) and a hydroxyl group (-OH). The free acid is the primary source of peak tailing due to interaction with residual silanols on the silica support.

-

Chirality: Threonine has two chiral centers.[1] While "DL-Threonine" typically refers to the racemate of the standard diastereomer [(2S,3R) and (2R,3S)], synthetic impurities may contain allo-threonine.

The Solution:

We utilize Normal Phase (NPLC) as the primary mode. It offers superior solubility for Dansyl derivatives and maximizes the specific

Method Development Protocols

Protocol A: The "Gold Standard" (Pirkle-Type)

Column: Whelk-O 1 (SS or RR)

Mechanism: This column was essentially designed for this application. The stationary phase contains an electron-deficient 3,5-dinitrobenzoyl group which forms a strong

| Parameter | Specification | Rationale |

| Mobile Phase | Hexane / Isopropanol (80:20 v/v) | Provides optimal polarity for Dansyl solubility. |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | CRITICAL: Suppresses ionization of the -COOH group. Without this, peaks will tail severely. |

| Flow Rate | 1.0 - 1.5 mL/min | Pirkle phases have fast mass transfer; higher flow rates often maintain efficiency. |

| Detection | UV 254 nm (or Fluorescence: Ex 324nm, Em 559nm) | Fluorescence provides 10-100x higher sensitivity and selectivity against solvent impurities. |

| Temperature | 25°C (Ambient) | Lower temperatures enhance the enthalpy-driven |

Protocol B: The "Versatile Alternative" (Polysaccharide)

Column: Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) Mechanism: Relies on hydrogen bonding and inclusion complexes in the amylose helical grooves.

| Parameter | Specification | Rationale |

| Mobile Phase | Hexane / Ethanol (85:15 v/v) | Ethanol often provides better selectivity (sharper peaks) on AD phases than IPA. |

| Modifier | 0.1% TFA | Mandatory for the same reason as above (acid suppression). |

| Flow Rate | 1.0 mL/min | Standard flow to prevent over-pressure on polysaccharide beds. |

| Temperature | 20°C - 30°C | If resolution is poor, lower the temperature to 10-15°C to freeze the chiral grooves. |

Workflow Visualization

The following diagram illustrates the logical decision path for optimizing this separation.

Caption: Decision tree for selecting column chemistry and optimizing mobile phase parameters for Dansyl-amino acids.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly ( ). Is the column dead?

Diagnosis: Likely not. This is almost always a chemistry mismatch. Dansyl-Threonine has a free carboxylic acid (

-

Verify Acid Modifier: Ensure you have added 0.1% TFA or Acetic Acid to the mobile phase.

-

System Passivation: If you previously ran basic samples, flush the system (excluding the column) with 50:50 Water:Methanol containing 0.1% Formic Acid to strip basic residues from the tubing.

-

Column History: If the column was used with basic modifiers (DEA/TEA), it may need a regeneration wash (consult manufacturer guidelines) to remove adsorbed amines.

Q2: I see "Ghost Peaks" eluting before my Threonine enantiomers.

Diagnosis: These are derivatization byproducts.[2]

-

Dansyl-OH (Dansylic Acid): Hydrolysis product of Dansyl Chloride. Elutes early.

-

Dansyl-Amide: Reaction with ammonia or impurities. The Fix:

-

Run a "Blank" injection (Derivatization reagents + solvent, no amino acid).

-

Compare the blank chromatogram to your sample. The peaks present in both are artifacts.

-

Optimization: Reduce the excess of Dansyl Chloride used during sample prep or perform a solid-phase extraction (SPE) cleanup.

Q3: The resolution is dropping after 50 injections.

Diagnosis: Accumulation of sample matrix or mobile phase stripping.[2] The Fix:

-

Whelk-O 1: Very robust.[3] You can reverse flush (if permitted by hardware) with 100% Ethanol or IPA to clean.

-

Chiralpak AD-H: NEVER use "unauthorized" solvents (like Acetone, DCM, THF) unless it is the "Immobilized" (IA/IC) version. Flush with 100% Ethanol at a low flow rate (0.2 mL/min) for 2 hours to remove hydrophobic contaminants.

Q4: Can I use Reversed Phase (RPLC) instead?

Answer: Yes, but it is generally less efficient for this specific separation.[4]

-

Conditions: ACN / Water (with 0.1% H3PO4 or Formic Acid).

-

Column: Chiralpak AD-RH or Whelk-O 1 (RPLC version).

-

Trade-off: Solubility of Dansyl compounds is lower in water, and fluorescence intensity is often quenched in aqueous environments compared to organic solvents. Stick to NPLC for maximum sensitivity.

References

-

Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Applications. Retrieved from [Link]

- Core citation for the electron-donor/acceptor mechanism of Dansyl-AA separ

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

- Source for polysaccharide column handling, pressure limits, and solvent comp

- Reference for mobile phase additive effects (TFA) on acidic chiral analytes.

- Specific protocols for threonine isomer distinction.

Sources

Reducing background noise in Dansyl-dl-threonine fluorescence detection

Welcome to the technical support center for Dansyl-dl-threonine fluorescence detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to minimize background noise and maximize the signal-to-noise ratio in your experiments, ensuring data of the highest quality and reliability.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during Dansyl-dl-threonine fluorescence detection.

Q1: What are the primary sources of high background noise in my Dansyl-dl-threonine assay?

High background noise can originate from several sources, broadly categorized as sample-related and instrument-related.[1][2] Sample-related sources include unbound Dansyl-dl-threonine, non-specific binding of the fluorescent probe, and autofluorescence from the sample matrix or media.[1][2] Instrument-related sources can be stray light from the excitation source, detector noise, and fluorescence from materials like plastic microplates.[1][2]

Q2: My blank samples (no analyte) show a high fluorescence signal. What is the likely cause?

A high signal in blank samples is often due to contamination of your reagents or solvents with fluorescent compounds. It could also be caused by residual unbound Dansyl-dl-threonine from a previous experiment, or autofluorescence from the sample container itself, especially if you are using plastic-bottom plates.[1][2]

Q3: The fluorescence intensity of my standards is inconsistent. What could be the reason?

Inconsistent fluorescence intensity can be caused by several factors. The fluorescence of dansyl compounds is highly sensitive to the polarity of the solvent and the pH of the medium.[3][4] Variations in pH or solvent composition between your standards can lead to significant differences in fluorescence. Additionally, the presence of quenching agents, such as dissolved oxygen or free radicals, can reduce fluorescence intensity.[3][5]

Q4: What are the optimal excitation and emission wavelengths for Dansyl-dl-threonine?

The optimal excitation and emission wavelengths for dansyl derivatives are generally around 335-340 nm for excitation and 518-535 nm for emission.[3][6][7] However, these values can shift depending on the solvent environment.[3] It is always recommended to determine the optimal wavelengths empirically for your specific experimental conditions.

Q5: How can I reduce autofluorescence from my biological samples?

If your sample itself is autofluorescent, you can try labeling with a dye that uses a different filter set, for instance, shifting to a red or far-red emitting fluorophore if the autofluorescence is in the green region.[1][8] Another strategy is to use chemical treatments or meticulous sample preparation to minimize extraneous fluorescent materials.[9]

II. Troubleshooting Guide: A Systematic Approach to Noise Reduction

This comprehensive guide provides a step-by-step approach to identifying and mitigating sources of background noise in your Dansyl-dl-threonine fluorescence experiments.

Sample-Related Noise

The majority of background issues originate from the sample itself. The following steps will help you systematically address these problems.

1.1. Unbound and Non-Specifically Bound Fluorophore

Unbound Dansyl-dl-threonine is a major contributor to high background. Non-specific binding, where the probe adheres to surfaces or molecules other than the target, also elevates the background signal.

Protocol for Minimizing Unbound and Non-Specific Binding:

-

Optimize Fluorophore Concentration: Perform a titration of Dansyl-dl-threonine to find the lowest concentration that provides a robust signal for your target while minimizing background.[1][10]

-

Thorough Washing: After the labeling step, wash your sample 2-3 times with a suitable buffer (e.g., PBS) to remove any unbound fluorophore.[1]

-

Use of Blocking Agents: For assays involving surfaces (e.g., microplates), incubate with a blocking agent like Bovine Serum Albumin (BSA) to prevent non-specific binding.[11] A typical blocking solution is 1-10% BSA in your assay buffer.

1.2. Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological molecules (e.g., NADH, flavins) and other components in your sample matrix.[1]

Workflow for Identifying and Mitigating Autofluorescence:

Caption: Workflow to diagnose and address autofluorescence.

1.3. Solvent and pH Effects

The fluorescence of the dansyl group is highly sensitive to its environment.[12][13]

-

Solvent Polarity: Dansyl derivatives generally show enhanced fluorescence in more polar solvents.[3] Ensure your solvent composition is consistent across all samples and standards.

-

pH: The pH of the medium can significantly impact the fluorescence intensity of dansyl compounds.[4][14][15] It is crucial to use a well-buffered system and maintain a constant pH throughout your experiment. The optimal pH for dansylation reactions is typically around 9.5.[16]

Table 1: Effect of pH on Dansyl Fluorescence (Illustrative)

| pH | Relative Fluorescence Intensity |

| 6.0 | 50% |

| 7.4 | 85% |

| 8.2 | 95% |

| 9.5 | 100% |

Note: These are illustrative values. The exact relationship between pH and fluorescence intensity should be determined empirically for your specific assay.

Instrument-Related Noise

Instrument settings and components can also be a source of background noise.[2][17]

2.1. Optimization of Wavelengths and Filters

Using the correct excitation and emission wavelengths is critical for maximizing your signal while minimizing background.

Protocol for Wavelength Optimization:

-

Excitation Scan: Set your emission wavelength to the expected maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to find the peak excitation.

-

Emission Scan: Set your excitation to the determined peak and scan a range of emission wavelengths (e.g., 450-600 nm) to find the peak emission.

-

Filter Selection: Ensure that your excitation and emission filters are well-matched to the determined optimal wavelengths and have minimal spectral overlap.

2.2. Choice of Labware

The material of your sample holder can contribute to background fluorescence.

-

Microplates: For fluorescence-based assays, it is essential to use black-walled, clear-bottom microplates.[18] The black walls minimize light scatter and reduce well-to-well crosstalk.[18] Avoid using standard plastic-bottom plates, which can be highly fluorescent.[1]

-

Cuvettes: If using a fluorometer with cuvettes, ensure they are made of quartz or a low-fluorescence material.

HPLC-Specific Troubleshooting

For those using HPLC with fluorescence detection, baseline issues are a common manifestation of background noise.[19][20][21]

Workflow for Troubleshooting HPLC Baseline Noise:

Caption: Systematic approach to resolving HPLC baseline issues.

Key Considerations for HPLC:

-

Mobile Phase: Use high-purity solvents and freshly prepared buffers.[20] Some buffers can have high background absorption at low UV wavelengths, which can contribute to noise.[19] Degas your mobile phase to prevent bubble formation in the detector cell.[20]

-

Column Contamination: Adsorption of sample components onto the column can lead to peak distortion and a noisy baseline.[19] Using a guard column can help protect your analytical column.[19]

-

Detector Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant noise.[20] Flush the cell with a strong, clean solvent if you suspect contamination.

By systematically working through these troubleshooting guides, you will be well-equipped to identify and eliminate the sources of background noise in your Dansyl-dl-threonine fluorescence detection experiments, leading to more accurate and reliable results.

III. References

-

7 Best Practices for Preparing Samples for Fluorescence Microscopy. (2025, November 17). ClinicSpots. Retrieved from [Link]

-

Reducing Fluorescence Background in Biological Raman Imaging. (2025, July 15). Patsnap Eureka. Retrieved from [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020, May 18). Molecules. Retrieved from [Link]

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609–620.

-

Sample Preparation for Fluorescence Microscopy: An Introduction. (2015, July 27). Agilent. Retrieved from [Link]

-

Determining background sources in fluorescence. (n.d.). AustinBlanco.com. Retrieved from [Link]

-

Light Microscopy Sample Preparation Guidelines. (n.d.). UNC School of Medicine. Retrieved from [Link]

-

Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. (n.d.). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. (n.d.). RSC Advances. Retrieved from [Link]

-

The fluorescence quenching of HSA/Dansyl-L-Gly after the addition of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Signal-to-Noise Considerations. (n.d.). Evident Scientific. Retrieved from [Link]

-

Noise - Introduction to Bioimage Analysis. (n.d.). Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). International Journal of Molecular Sciences. Retrieved from [Link]

-

Examples of background noises: (a) biological background from a... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Dansyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. (n.d.). PubMed. Retrieved from [Link]

-

1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Factors affecting fluorescence instrumental methods of analysis pptx. (n.d.). SlideShare. Retrieved from [Link]

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021, November 14). Chemistry Proceedings. Retrieved from [Link]

-

Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. (2025, August 10). ResearchGate. Retrieved from [Link]

-

HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

-

A genetically encoded fluorescent amino acid. (n.d.). PubMed. Retrieved from [Link]

-

Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering. (2017, September 13). Analytical Chemistry. Retrieved from [Link]

-

Background Suppression in Frequency-Domain Fluorometry. (2019, December 14). Applied Spectroscopy. Retrieved from [Link]

-

Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport. (2023, July 25). International Journal of Molecular Sciences. Retrieved from [Link]

-

Optimizing Fluorescence PMT Gain and Excitation Wavelength for HPLC DL-Amino Acid Detection. (n.d.). Digital Commons @ Andrews University. Retrieved from [Link]

-

Noise modeling for intensified camera in fluorescence imaging: Application to image denoising. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. (2021, May 25). Journal of Biomedical Optics. Retrieved from [Link]

-

Effects of Threonine 203 Replacements on Excited-State Dynamics and Fluorescence Properties of the Green Fluorescent Protein (GFP) | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Fluorescent Proteins for Investigating Biological Events in Acidic Environments. (n.d.). Sensors. Retrieved from [Link]

-

HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

-

Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). (n.d.). AVESİS. Retrieved from [Link]

-

Interpreting and troubleshooting anomalous HPLC results? (2020, November 11). ResearchGate. Retrieved from [Link]

-

Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]

-

Structural and spectral response of green fluorescent protein variants to changes in pH. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 2. austinblanco.com [austinblanco.com]

- 3. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Factors affecting fluorescence instrumental methods of analysis pptx | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 8. Light Microscopy Sample Preparation Guidelines | Microscopy Services Laboratory (MSL) [med.unc.edu]

- 9. Reducing Fluorescence Background in Biological Raman Imaging [eureka.patsnap.com]

- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 13. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and spectral response of green fluorescent protein variants to changes in pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 17. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. phenomenex.com [phenomenex.com]

- 21. rheniumgroup.co.il [rheniumgroup.co.il]

Validation & Comparative

A Senior Application Scientist's Guide to Amino Acid Derivatization: A Comparative Analysis of Dansyl Chloride and FDNB for Threonine Labeling

For researchers, scientists, and drug development professionals engaged in proteomics and metabolomics, the accurate quantification and identification of amino acids are paramount. Pre-column derivatization is a cornerstone technique that enhances the detectability of these otherwise challenging analytes. This guide provides an in-depth, objective comparison of two seminal labeling reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent), with a specific focus on their application for labeling threonine.

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, the chemical principles governing each reaction, and the practical implications for your experimental design. This guide is structured to serve as a self-validating system, grounding every claim and protocol in authoritative sources.

Foundational Principles: Chromophore vs. Fluorophore

The fundamental difference between FDNB and Dansyl Chloride lies in the properties of the tags they conjugate to the amino acid.

-

DNP-Labeling (Sanger's Reagent): FDNB attaches a 2,4-dinitrophenyl (DNP) group, a strong chromophore .[1] This bright yellow derivative allows for sensitive detection using UV-Visible spectrophotometry.[1] The DNP method, developed by Frederick Sanger for the first sequencing of insulin, is a classic, robust technique for N-terminal amino acid identification.[2][3]

-

Dansyl-Labeling: Dansyl Chloride attaches a dansyl group, a potent fluorophore .[4] The dansyl group itself is non-fluorescent, but upon reacting with a primary or secondary amine like that in threonine, it forms a highly fluorescent adduct.[4] This fluorescence provides a significant boost in sensitivity, allowing for detection at much lower concentrations than absorbance-based methods.[5][6]

The Chemistry of Labeling: A Mechanistic Overview

Both reactions target the nucleophilic primary α-amino group of threonine and proceed under alkaline conditions, which ensures the amino group is deprotonated and thus maximally reactive.

Dinitrophenylation with FDNB

The reaction is a nucleophilic aromatic substitution.[3] The highly electronegative fluorine atom on the dinitrophenyl ring is readily displaced by the lone pair of electrons on the nitrogen of threonine's amino group.

Caption: Dinitrophenylation of Threonine with FDNB.

Dansylation with Dansyl Chloride

This reaction involves the nucleophilic attack of the amino group on the electron-deficient sulfur atom of the sulfonyl chloride group, forming a stable sulfonamide bond.

Caption: Dansylation of Threonine with Dansyl Chloride.

Performance Metrics: A Head-to-Head Comparison

The choice between Dansyl Chloride and FDNB hinges on the specific requirements of the analysis, primarily sensitivity, throughput, and available instrumentation.

| Feature | Dansyl Chloride Derivatization | FDNB (Sanger's) Derivatization | Rationale & Field Insights |

| Sensitivity | Very High (pmol to fmol) [6] | Moderate (nmol) | Fluorescence is an inherently more sensitive detection method than absorbance, making dansylation the superior choice for trace-level analysis or when sample quantity is limited.[5] |

| Detection Method | Fluorescence (Ex: ~330 nm, Em: ~530 nm)[7], HPLC-MS[8] | UV-Vis Absorbance (λmax ~360 nm)[9] | Dansylation offers more versatile detection options compatible with modern high-sensitivity platforms like LC-MS/MS. The tertiary amine in the dansyl group enhances signal in positive mode ESI-MS.[8] |

| Reaction pH | Strongly Alkaline (9.5 - 10.5)[10] | Mildly Alkaline (~8.0 - 9.0) | The higher pH for dansylation ensures the amino group is fully deprotonated for reaction but also increases the rate of a key side reaction: hydrolysis of the reagent. |

| Reaction Time | 30 - 120 minutes[8][10] | ~2 hours[3][11] | Reaction times are comparable, but dansylation often benefits from elevated temperatures (37-60 °C) to drive the reaction to completion.[10] |

| Derivative Stability | Very Stable to Acid Hydrolysis[12] | Very Stable to Acid Hydrolysis[3] | Both derivatives are robust enough to withstand the harsh conditions (e.g., 6M HCl) required for peptide or protein hydrolysis, a critical feature for N-terminal analysis. |

| Key Side Reaction | Hydrolysis of Dansyl-Cl to Dansyl Sulfonic Acid (Dns-OH)[4] | Minimal significant side reactions under controlled conditions. | The hydrolysis byproduct, Dns-OH, is also fluorescent and can interfere chromatographically if not properly resolved. This necessitates careful optimization of HPLC methods. |

| Primary Advantage | Exceptional Sensitivity | Robustness & Simplicity | For quantifying minute amounts of threonine, dansylation is the gold standard. For routine qualitative N-terminal ID without extreme sensitivity needs, FDNB is a reliable workhorse. |

Validated Experimental Protocols

The following protocols are synthesized from established methods to provide a robust starting point for your experiments. Optimization may be required based on your specific sample matrix and instrumentation.

Protocol 1: Dansylation of Threonine for HPLC-Fluorescence Analysis

This protocol is designed for the quantitative analysis of a threonine standard, forming the basis for analyzing complex biological samples.

Caption: Workflow for Dansylation of Threonine.

Detailed Methodology:

-

Reagent Preparation:

-

Threonine Standard (1 mM): Accurately weigh and dissolve L-Threonine in ultrapure water.

-

Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Prepare a 0.2 M solution and adjust the pH to 9.5 using NaOH.

-

Dansyl Chloride Solution (10 mg/mL): Prepare this solution fresh in acetonitrile (ACN). Keep it protected from light.[7]

-

-

Derivatization Procedure: [7]

-

In a microcentrifuge tube, add 100 µL of the threonine standard or your sample (reconstituted in the bicarbonate buffer).

-

Add 100 µL of the freshly prepared Dansyl Chloride solution.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the reaction at 60°C for 45 minutes in the dark (e.g., in a heating block or water bath). The causality here is that elevated temperature accelerates the reaction, while darkness prevents photodegradation of the dansyl group.

-

After incubation, cool the mixture to room temperature.

-

-

Quenching the Reaction:

-

Add 20 µL of a quenching solution (e.g., 2% formic acid) to consume the excess, unreacted Dansyl Chloride.[7] This step is critical to prevent ongoing reactions and the derivatization of mobile phase components on the HPLC column.

-

Vortex for 30 seconds.

-

-

Sample Preparation and Analysis:

-

Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.

-

Inject 10-20 µL onto a C18 reverse-phase column.

-

Employ a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in ACN).[7]

-

Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[7]

-

Protocol 2: Dinitrophenylation of Threonine for HPLC-UV Analysis

This protocol outlines the classic Sanger method adapted for HPLC analysis.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Dansyl-dl-threonine Quantification

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids like DL-threonine is a critical task. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. However, the inherent lack of a strong chromophore in threonine necessitates a derivatization step to enhance its detectability. Among the various derivatizing agents, dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) has proven to be a reliable choice, forming a highly fluorescent and UV-active derivative with the amino group of threonine.

This guide provides an in-depth comparison of validated HPLC and UHPLC-MS/MS methods for the quantification of Dansyl-dl-threonine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every described method is a self-validating system. This content is grounded in authoritative sources and presented with the clarity and detail required for practical application in a laboratory setting.

The Foundational Chemistry: Dansyl Chloride Derivatization

The journey to accurate threonine quantification begins with the derivatization reaction. Dansyl chloride reacts with the primary amino group of threonine under alkaline conditions to form a stable sulfonamide linkage.[1] This reaction is fundamental to the success of the subsequent HPLC analysis.

The selection of reaction conditions is paramount for complete and reproducible derivatization. A pH between 9.5 and 10 is optimal for ensuring the amino group is in its unprotonated, reactive state.[1] The reaction is typically carried out in an aqueous-organic mixture, such as acetone-water, and often at an elevated temperature (e.g., 38-60°C) to expedite the process.[1]

A critical, yet often overlooked, step is the quenching of the reaction. An excess of dansyl chloride is necessary to drive the derivatization to completion. However, this excess reagent can hydrolyze to dansyl sulfonic acid or react with other components, leading to interfering peaks in the chromatogram.[2] Quenching agents, such as methylamine or ethylamine, are added to consume the unreacted dansyl chloride.[2]

Experimental Workflow: From Sample to Signal

The entire analytical process, from sample preparation to data acquisition, must be meticulously controlled to ensure the integrity of the results. The following diagram illustrates a typical workflow for the quantification of Dansyl-dl-threonine.

Caption: A generalized workflow for the quantification of Dansyl-dl-threonine.

Comparative Analysis of Validated HPLC and UHPLC-MS/MS Methods

The choice of analytical methodology is a critical decision that influences sensitivity, selectivity, and throughput. Below, we compare two distinct approaches for the quantification of Dansyl-dl-threonine: a traditional Reversed-Phase HPLC (RP-HPLC) method with fluorescence detection and a more modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Method 1: RP-HPLC with Fluorescence Detection

This classic approach leverages the fluorescent properties of the dansyl group for sensitive detection.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of DL-threonine in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by serial dilution.

-

Derivatization:

-

To 100 µL of each standard or sample, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetone).

-

Vortex and incubate in a water bath at 60°C for 45 minutes in the dark.

-

Cool to room temperature and add 50 µL of a quenching solution (e.g., 2% methylamine HCl) to stop the reaction.

-

Vortex and allow to stand for 10 minutes.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM sodium phosphate buffer with 5% acetonitrile, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 525 nm.[1]

-